1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 2-chloro-6-fluorobenzyl and a phenethyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-6-fluorobenzylamine with a pyrido[3,2-d]pyrimidine-2,4-dione derivative under appropriate reaction conditions. The reaction typically requires the use of a suitable base, such as sodium hydride (NaH), and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically result in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu). The major products formed from these reactions are substituted derivatives with new functional groups.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives. Similar compounds include:
1-(2-Chlorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound lacks the fluorine atom, which may result in different chemical properties and reactivity.
1-(2-Fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound lacks the chlorine atom, which may affect its biological activity and interactions with molecular targets.
1-(2-Chloro-6-fluorobenzyl)-3-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound has a methyl group instead of a phenethyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2/c23-17-8-4-9-18(24)16(17)14-27-19-10-5-12-25-20(19)21(28)26(22(27)29)13-11-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBXXGXOKKCAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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